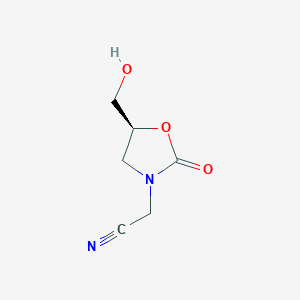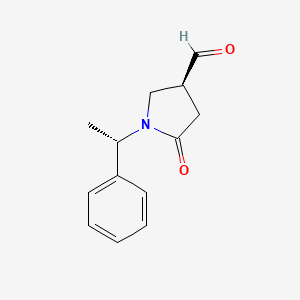
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both an aldehyde and a ketone functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde typically involves the selective functionalization of pyrrolidine derivatives. One common method includes the ring contraction and deformylative functionalization of piperidine derivatives . The process involves a domino reaction mechanism, starting with the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde and ketone functional groups allow it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
相似化合物的比较
Similar Compounds
- Pyrrolidine-3-carbaldehyde
- 1-Benzyl-pyrrolidine-3-carbaldehyde
- Pyrrolidin-2-ones
Uniqueness
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is unique due to its chiral nature and the presence of both aldehyde and ketone functional groups. This combination allows for diverse reactivity and makes it a valuable intermediate in asymmetric synthesis and the production of enantiomerically pure compounds.
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,9-11H,7-8H2,1H3/t10-,11-/m0/s1 |
InChI 键 |
PDZTVJWNDHOJNS-QWRGUYRKSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C=O |
规范 SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12882467.png)
![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
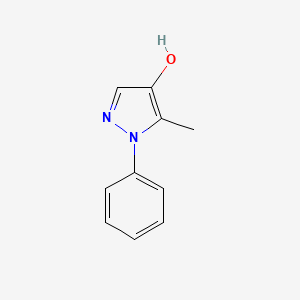
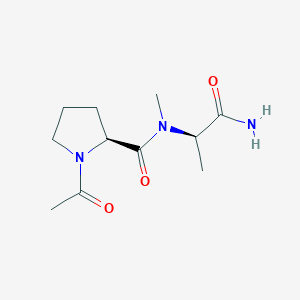
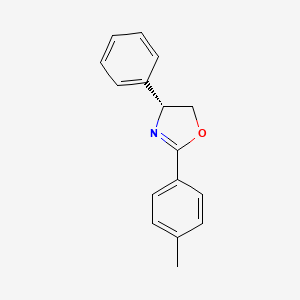
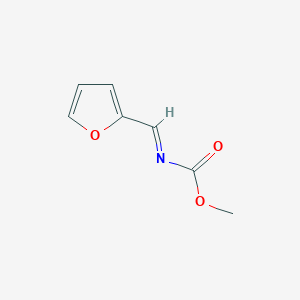
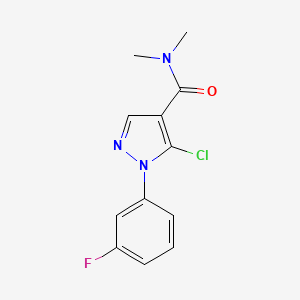
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
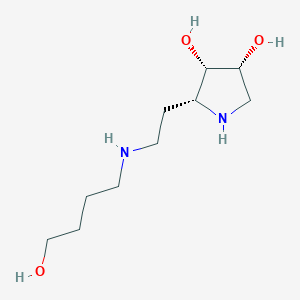
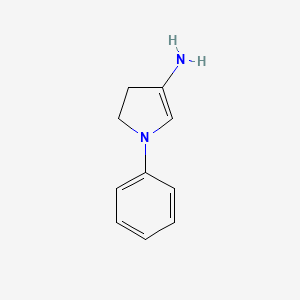
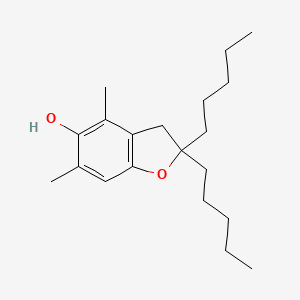
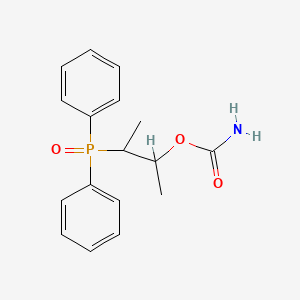
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
